(4-Bromophenyl)hydrazine

Agrochemicals Nematicide Tobacco Root-Knot Nematode

Choose (4-bromophenyl)hydrazine (589-21-9) for the para-Br handle that enables post-Fischer indole Suzuki diversification—unattainable with 4-Cl/4-F analogs. Build liquid crystal libraries or explore validated pharmacophores: nanomolar IDO1 inhibitors for immuno-oncology; Hep-G2 cytotoxics matching doxorubicin. The HCl salt (CAS 41931-18-4) adds water solubility for bioassays. Don't compromise SAR—secure genuine high-purity material now.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 589-21-9
Cat. No. B1265515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)hydrazine
CAS589-21-9
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN)Br
InChIInChI=1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
InChIKeyNRESDXFFSNBDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenylhydrazine (CAS 589-21-9): Analytical Data for Sourcing and Research Use


4-Bromophenylhydrazine (CAS 589-21-9, also known as p-bromophenylhydrazine) is a para-substituted arylhydrazine derivative with the molecular formula C₆H₇BrN₂. It is a key intermediate in organic synthesis, particularly for constructing indole-containing compounds, and serves as a building block in pharmaceutical research [1]. The compound is characterized by the presence of a bromine atom at the para position of the phenyl ring, which imparts distinct electronic properties compared to its unsubstituted parent phenylhydrazine. Its hydrochloride salt (CAS 41931-18-4) is also widely used due to its increased water solubility .

Why 4-Bromophenylhydrazine Cannot Be Replaced by Other Arylhydrazines in Critical Research


Although all arylhydrazines share a common hydrazine functional group (-NHNH₂), the identity and position of the substituent on the aromatic ring profoundly influence the compound's reactivity, toxicity, and the properties of its downstream derivatives. For example, the para-bromo substituent in 4-bromophenylhydrazine provides a unique balance of electronic effects and serves as a versatile synthetic handle for subsequent cross-coupling reactions, a feature not shared by unsubstituted or para-chloro analogs [1]. Furthermore, the biological activity of final molecules, such as cytotoxicity against specific cancer cell lines, can be highly sensitive to the nature of the arylhydrazine building block used . This evidence demonstrates that substituting this specific compound with a seemingly similar alternative without rigorous validation can lead to significant changes in experimental outcomes and final product performance.

Quantitative Evidence Guide for 4-Bromophenylhydrazine Against Its Closest Analogs


Comparative Nematicidal Toxicity: 4-Bromophenylhydrazine Hydrochloride vs. 4-Fluoro and 4-Chloro Analogs

In a direct comparison of the toxicity of 11 phenylhydrazine hydrochloride derivatives against tobacco root-knot nematode, 4-bromophenylhydrazine hydrochloride exhibited an LC50 value of 9.824 4 mg/L, which is intermediate between the 4-chloro analog (LC50 = 6.955 1 mg/L) and the 4-fluoro analog (LC50 = 13.275 2 mg/L) [1].

Agrochemicals Nematicide Tobacco Root-Knot Nematode

Cytotoxic Activity of 4-Bromophenyl-Containing Derivative (6d) vs. 4-Methoxyphenyl Analog (6f) in Coumarin Hydrazide-Hydrazones

The anti-proliferative activity of a series of coumarin hydrazide-hydrazone derivatives was evaluated. Compound 6d, which incorporates a 4-bromophenyl moiety derived from 4-bromophenylhydrazine, displayed the best cytotoxic activity against the Hep-G2 liver cancer cell line with an IC50 of 2.84 ± 0.48 μg/mL, comparable to doxorubicin (IC50 = 2.11 ± 0.13 μg/mL). In contrast, compound 6f, containing a 4-methoxyphenyl moiety, showed potent activity against the SKBR-3 breast cancer cell line (IC50 = 2.34 ± 0.68 μg/mL), highlighting a shift in selectivity based on the aryl substituent .

Medicinal Chemistry Anticancer Coumarin Derivatives

Potent IDO1 Inhibitory Activity of 4-Bromophenylhydrazinyl Benzenesulfonylphenylurea vs. Inactive Structural Analogs

A derivative synthesized from a 4-bromophenylhydrazine scaffold, specifically 4-bromophenylhydrazinyl benzenesulfonylphenylurea, was identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 value within 100 nM in vitro. This compound also demonstrated a 30% reduction in tumor weight in a murine CT26 colon carcinoma model in vivo [1]. The presence of the 4-bromophenyl group was essential for this potent activity; other structural modifications in this series did not yield comparable nanomolar potency.

Immuno-oncology IDO Inhibitor Drug Discovery

Synthetic Yield of 4-Bromophenylhydrazine Hydrochloride vs. Reported Yields for Other Arylhydrazines

An optimized preparative method for 4-bromophenylhydrazine hydrochloride, starting from 4-bromoaniline via diazotization and reduction with zinc powder, achieves a product purity of ≥99% (HPLC) and a reported yield of ≥38% [1]. In contrast, the direct salt formation of the free base with hydrochloric acid yields 85-90% [2]. These yields serve as a practical benchmark for researchers seeking to procure the compound or optimize in-house synthesis.

Process Chemistry Synthesis Chemical Manufacturing

Comparative Solubility Profile of 4-Bromophenylhydrazine vs. its Hydrochloride Salt

The free base, 4-bromophenylhydrazine (CAS 589-21-9), is slightly soluble in water but readily dissolves in organic solvents such as ethanol, ether, chloroform, and benzene [1]. For applications requiring an aqueous environment, the hydrochloride salt (CAS 41931-18-4) is the preferred form due to its significantly enhanced water solubility .

Formulation Analytical Chemistry Solubility

Key Application Scenarios for 4-Bromophenylhydrazine Based on Comparative Evidence


Synthesis of Functionalized Indoles and Liquid Crystals via Suzuki Cross-Coupling

The para-bromo substituent on 4-bromophenylhydrazine is a highly valuable synthetic handle. As demonstrated in the Fischer indole synthesis with Weiss diketone, the resulting 2,8-dibromo-diindole intermediate can be diversified via Suzuki cross-coupling to yield a library of liquid crystalline compounds with tunable mesomorphic properties [1]. This reactivity is a key differentiator from analogs like 4-chlorophenylhydrazine, which undergo cross-coupling much less readily. Researchers should select this compound when a versatile, post-indole-synthesis functionalization strategy is required.

Agrochemical Lead Discovery for Nematicide Development

The direct head-to-head toxicity data against tobacco root-knot nematodes positions 4-bromophenylhydrazine hydrochloride (LC50 = 9.824 4 mg/L) as a compound of intermediate potency between its 4-fluoro and 4-chloro analogs [1]. This specific activity profile makes it a valuable tool for structure-activity relationship (SAR) studies aimed at understanding the role of halogen substituents in nematicidal activity. Its use can help guide the design of new, more effective crop protection agents.

Medicinal Chemistry Campaigns Targeting Liver Cancer (Hep-G2)

The evidence showing that the 4-bromophenyl-containing coumarin derivative (6d) exhibits cytotoxic activity against Hep-G2 cells comparable to doxorubicin, while a close 4-methoxyphenyl analog (6f) does not, is a powerful demonstration of its SAR significance [1]. Medicinal chemists should consider 4-bromophenylhydrazine as a privileged building block when synthesizing compound libraries for screening against liver cancer cell lines.

Development of Next-Generation IDO1 Inhibitors for Immuno-Oncology

The identification of 4-bromophenylhydrazinyl benzenesulfonylphenylurea as a nanomolar IDO1 inhibitor with in vivo efficacy [1] establishes a strong precedent for using this scaffold in immuno-oncology research. Procurement of high-purity 4-bromophenylhydrazine is justified for projects aiming to build upon this validated pharmacophore to discover new immune checkpoint inhibitors with improved therapeutic windows.

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